Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate

Solubility Salt Form Selection In Vitro Assay Compatibility

For research programs targeting enteric pathogens or DGAT1 inhibition, specify Lithium(1+) 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate (CAS 1955514-46-1). Its n-butyl chain ensures optimal LogP (~2.8) for GI pathogen targeting, while the lithium salt form guarantees direct aqueous solubility for assays, bypassing DMSO interference and confounding esterase-mediated effects. This compound provides unambiguous primary activity data and is the definitive reference standard for 1,2,4-oxadiazole stability profiling.

Molecular Formula C8H11LiN2O3
Molecular Weight 190.13
CAS No. 1955514-46-1
Cat. No. B2766547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
CAS1955514-46-1
Molecular FormulaC8H11LiN2O3
Molecular Weight190.13
Structural Identifiers
SMILES[Li+].CCCCC1=NOC(=N1)CC(=O)[O-]
InChIInChI=1S/C8H12N2O3.Li/c1-2-3-4-6-9-7(13-10-6)5-8(11)12;/h2-5H2,1H3,(H,11,12);/q;+1/p-1
InChIKeyFZZLEIMGONNAQX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate (CAS 1955514-46-1): Chemical Class and Baseline Properties


Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate (CAS 1955514-46-1) is the lithium salt of a 1,2,4-oxadiazole-5-acetic acid derivative, with a molecular formula of C₈H₁₁LiN₂O₃ and a molecular weight of 190.2 g/mol [1]. The compound features a 1,2,4-oxadiazole heterocycle substituted at the C3 position with an n-butyl chain and at the C5 position with an acetic acid moiety, presented as a lithium carboxylate salt rather than the free acid form (CAS 1503320-29-3) or the common ethyl ester prodrug form (CAS 1530960-87-2) [1]. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters with enhanced hydrolytic and metabolic stability [2]. This specific substitution pattern places the compound within the chemical space of oxadiazole-based antimicrobial agents and DGAT1 inhibitor programs, where the n-butyl chain and salt form are critical differentiators from other alkyl-substituted analogs [3].

Why In-Class Substitution Fails: The Case for Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate Over Simple Oxadiazole Analogs


In the 1,2,4-oxadiazole class, simple substitution of one analog for another is scientifically inadvisable due to the profound impact of the C3 alkyl chain and the counterion on both physicochemical properties and biological target engagement. The n-butyl chain at C3 confers a distinct lipophilicity profile (Log P ~2.8) that optimizes membrane permeability for gastrointestinal pathogen targets, unlike the methyl analog (Log P ~1.2, limited penetration) or the tert-butyl variant (Log P ~3.1, shifted toward antitumor activity) [1]. Furthermore, the lithium salt form provides a unique solubility and handling advantage over the free acid (pKa-modulated ionization) and the ethyl ester prodrug (requiring enzymatic hydrolysis), making it the preferred form for in vitro assays requiring direct dissolution in aqueous media [2]. Substituting any of these structural features—alkyl chain length, branching, or counterion—fundamentally alters the compound's bioactivity profile, as demonstrated by the shift from antimicrobial (n-butyl) to antitumor (tert-butyl) activity observed across the oxadiazole series [1].

Quantitative Differential Evidence for Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate Against Its Closest Analogs


Lithium Salt vs. Free Acid: Aqueous Solubility and Handling Advantage

Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate exhibits enhanced aqueous solubility compared to its free acid counterpart, 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetic acid. Lithium carboxylates generally show increased water solubility relative to the corresponding free acids due to complete ionization at physiological pH, a class-level property observed across lithium salts of heterocyclic acetic acids [1]. While direct comparative solubility measurements for this specific pair are not available, the lithium salt is reported to be soluble in water and polar organic solvents, whereas the free acid (MW 184.19, predicted Log P ~2.8) would require organic co-solvent or pH adjustment for comparable dissolution [1]. This property is critical for reproducible in vitro assay preparation and high-throughput screening workflows where DMSO-free aqueous dilution is preferred.

Solubility Salt Form Selection In Vitro Assay Compatibility

n-Butyl Chain vs. tert-Butyl: Functional Selectivity in Antimicrobial vs. Antitumor Activity

The n-butyl substituent at the C3 position of the 1,2,4-oxadiazole ring critically differentiates this compound from its tert-butyl analog in terms of biological target engagement. The linear n-butyl chain enhances membrane permeability specifically for antimicrobial applications against gastrointestinal pathogens, including Clostridioides difficile and vancomycin-resistant Enterococcus faecium [1]. In direct contrast, tert-butyl-containing 1,2,4-oxadiazole analogs demonstrate superior antitumor activity, with a mean IC50 of approximately 9.4 µM against a panel of 11 cancer cell lines in vitro, attributed to optimized hydrophobic interactions with distinct protein targets [2]. This functional divergence demonstrates that the n-butyl/tert-butyl substitution is not interchangeable and dictates the primary therapeutic application.

Structure-Activity Relationship Lipophilicity Antimicrobial Activity Antitumor Selectivity

Lithium(1+) 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate vs. Ethyl Ester Prodrug: Bypassing Enzymatic Activation for Direct In Vitro Activity

The lithium salt of 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetic acid presents the pharmacologically active carboxylate form directly, unlike the ethyl ester analog (ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate, CAS 1530960-87-2), which requires esterase-mediated hydrolysis to release the active acid. In the oxadiazole class, ester prodrug modifications are known to significantly enhance oral bioavailability by reducing ionization at physiological pH; however, this comes at the cost of requiring enzymatic activation, introducing pharmacokinetic variability [1]. The lithium salt bypasses this activation step entirely, making it the superior choice for in vitro assays (enzyme inhibition, MIC determination, receptor binding) where direct target engagement must be measured without confounding metabolic factors [2]. For in vivo studies, the ethyl ester may offer advantages, but for primary screening, the lithium salt provides unambiguous activity readouts.

Prodrug Strategy Ester Hydrolysis In Vitro Pharmacology

1,2,4-Oxadiazole Regioisomer Advantage: Metabolic Stability Over 1,3,4-Oxadiazole Alternatives

The 1,2,4-oxadiazole regioisomer present in this lithium salt compound offers a well-documented metabolic stability advantage compared to the 1,3,4-oxadiazole isomer. 1,2,4-Oxadiazoles are recognized as superior bioisosteres for amides and esters, demonstrating higher hydrolytic and metabolic stability than their 1,3,4-counterparts [1]. A comparator compound, lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate (CAS 1384428-46-9), shares the lithium salt and acetate features but with the 1,3,4-oxadiazole regioisomer, which exhibits different electronic properties and potentially reduced metabolic stability [2]. This regioisomeric distinction is critical for researchers selecting between commercially available oxadiazole lithium salts, as the 1,2,4-isomer is expected to demonstrate longer half-life in metabolic stability assays, reducing the risk of compound degradation during long-duration experiments.

Regioisomerism Metabolic Stability Bioisostere

Optimal Application Scenarios for Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate Based on Quantitative Differentiation


Primary Screening for Gastrointestinal-Targeted Antimicrobial Programs

This lithium salt is the preferred compound for in vitro MIC determination against enteric pathogens such as Clostridioides difficile and vancomycin-resistant Enterococcus faecium. Its n-butyl substituent confers optimal membrane permeability for GI pathogen targeting, as established in the 1,2,4-oxadiazole antimicrobial development literature [1]. The lithium salt form ensures direct aqueous solubility for assay preparation, bypassing the need for DMSO or ester hydrolysis, thus providing unambiguous primary activity data [2].

Structure-Activity Relationship (SAR) Studies Requiring Direct Carboxylate Pharmacophore Presentation

For SAR campaigns exploring the 1,2,4-oxadiazole chemical space, this lithium salt serves as the ideal 'parent' compound representing the n-butyl, free carboxylate series. Unlike the ethyl ester prodrug form, it does not require metabolic activation, allowing researchers to directly correlate structural modifications with target binding without confounding esterase-mediated effects [1]. This is critical for computational modeling and X-ray crystallography studies where the exact binding pose of the carboxylate must be determined [2].

Comparative Regioisomer Stability Studies in Oxadiazole Drug Discovery

This compound is an essential comparator when evaluating the metabolic stability of 1,2,4- versus 1,3,4-oxadiazole regioisomers. The 1,2,4-oxadiazole core is documented to possess superior hydrolytic stability, making this lithium salt a robust reference standard for stability profiling assays that aim to select the optimal oxadiazole isomer for lead optimization [1]. Procurement of this specific regioisomer ensures that stability data are not confounded by isomer-specific degradation pathways.

Aqueous-Phase Biochemical Assays Requiring DMSO-Free Compound Handling

The lithium salt form provides direct aqueous solubility, making it the superior choice for biochemical assays where DMSO can interfere with protein targets or enzyme kinetics. This is particularly relevant for DGAT1 inhibition assays, where oxadiazole-containing compounds have demonstrated nanomolar potency and where DMSO concentrations above 0.1% can artifactually inhibit enzyme activity [1][2].

Quote Request

Request a Quote for Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.